molecular formula C21H25NO5S B2824601 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(phenylsulfonyl)propanamide CAS No. 1904303-53-2

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2824601
CAS RN: 1904303-53-2
M. Wt: 403.49
InChI Key: LVMFBHOAPBZIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C21H25NO5S and its molecular weight is 403.49. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Selectivity

Compounds structurally related to "N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(phenylsulfonyl)propanamide" have been investigated for their affinity and selectivity towards sigma receptors. For example, derivatives with modifications on the piperidine ring have been studied for their sigma-subtype affinities, demonstrating potent ligand activity at sigma(1) receptors and selectivity over sigma(2) receptors. These findings suggest potential applications in positron emission tomography (PET) experiments and provide insights into tumor research and therapy due to their antiproliferative activity in glioma cells (Berardi et al., 2005).

Antiestrogenic Activity

Another area of interest is the synthesis of compounds with antiestrogenic activity, where derivatives have been shown to exhibit potent activity by oral and subcutaneous administration in animal models. Such compounds have high binding affinity to estrogen receptors, exceeding that of estradiol, indicating their potential as therapeutic agents for conditions sensitive to estrogen levels (Jones et al., 1979).

Cyclooxygenase Inhibitory Properties

Research has also been conducted on naphthalene and tetrahydronaphthalene derivatives for their cyclooxygenase (COX) inhibitory properties. These compounds, by substituting the carboxylic function typical of classical NSAIDs with methylsulfonamido or methylsulfonyl groups, have demonstrated enzymatic inhibitory activity towards COX enzymes. This suggests potential applications in the development of novel anti-inflammatory drugs (Nencetti et al., 2015).

Sphingosine-1-Phosphate (S1P) Receptor Agonists

The discovery of compounds as selective agonists for S1P receptors highlights another application. These compounds have been identified for their selectivity towards S1P1 and S1P5 receptors, showing effectiveness in treating autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS) by modulating receptor activity without activating S1P3 receptors, which are associated with undesirable effects (Kurata et al., 2017).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-27-17-9-10-19-16(14-17)6-5-12-21(19,24)15-22-20(23)11-13-28(25,26)18-7-3-2-4-8-18/h2-4,7-10,14,24H,5-6,11-13,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMFBHOAPBZIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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